1,1,10,10-Tetrachlorodecane

描述

Contextualization within Organochlorine Chemistry

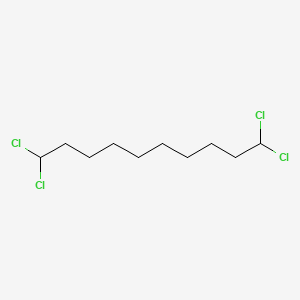

Organochlorine compounds are a vast class of organic chemicals containing at least one covalently bonded chlorine atom. ontosight.ai This class encompasses a wide array of substances with diverse applications and environmental behaviors. ontosight.ai 1,1,10,10-Tetrachlorodecane, with its molecular formula C₁₀H₁₈Cl₄, fits squarely within this category. usbio.net Its properties are largely defined by the presence and positioning of the four chlorine atoms on the decane (B31447) backbone.

The defining feature of this compound is the presence of two geminal dichloride groups (a carbon atom bonded to two chlorine atoms). This arrangement is less common than vicinal dichlorides (chlorine atoms on adjacent carbons) and influences the compound's reactivity, making it a subject of interest in synthetic chemistry. Specifically, geminal dihalides are valuable precursors in various organic transformations. nju.edu.cn

Significance of this compound in Academic Inquiry

The primary significance of this compound in academic research stems from its utility in the selective synthesis of other chemical structures. It is specifically noted for its role in the preparation of geminal dihalides, which are important building blocks in organic synthesis. usbio.net The presence of these reactive sites at both ends of a long aliphatic chain offers possibilities for creating bifunctional molecules and polymers.

Furthermore, this compound has been identified as one of several typical SCCP congeners used in studies aimed at understanding the environmental partitioning and bioaccumulation of this complex class of pollutants. pref.ibaraki.jp By studying the behavior of a specific, well-defined isomer like this compound, researchers can gain insights into the broader environmental fate of SCCP mixtures.

Scope of Current Research and Knowledge Gaps

Current research on this compound is limited and highly specialized. While its synthesis and use as a synthetic intermediate are documented, comprehensive studies on its physical and chemical properties are not widely available in public literature.

A significant knowledge gap exists regarding the specific toxicological and ecotoxicological profile of this compound. While chlorinated paraffins as a group are known for their persistence, bioaccumulation potential, and toxicity, data on individual isomers is scarce. researchgate.net This lack of isomer-specific data makes it challenging to fully assess the environmental and health risks associated with this particular compound.

Further research is needed to:

Elucidate the detailed mechanisms of its synthetic applications.

Characterize its full range of physical and chemical properties.

Investigate its specific metabolic pathways and toxicological effects.

Understand its environmental transport and degradation processes in greater detail.

The study of specific isomers like this compound is crucial for developing a more nuanced understanding of the environmental behavior of complex mixtures of chlorinated paraffins and for designing safer, more sustainable chemical alternatives.

Structure

3D Structure

属性

IUPAC Name |

1,1,10,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYVCTJFQZIPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(Cl)Cl)CCCC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872678 | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-70-6 | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways

The de novo synthesis of 1,1,10,10-tetrachlorodecane can be approached through direct modification of a saturated decane (B31447) backbone or by constructing the molecule from functionalized precursors. These pathways involve fundamental organic reactions, each with distinct advantages and challenges regarding selectivity and yield.

Halogenation Reactions in Decane Scaffolds

The direct chlorination of decane presents a straightforward theoretical route to this compound. However, controlling the reaction to achieve the desired isomer is a significant synthetic challenge.

Achieving the targeted synthesis of this compound directly from decane is exceptionally challenging due to the low reactivity of C-H bonds in alkanes and the lack of selectivity in typical halogenation reactions. libretexts.org Free-radical chlorination of long-chain alkanes generally produces a complex mixture of constitutional isomers, as the reactivity of primary, secondary, and tertiary hydrogens does not differ enough to allow for precise targeting of the terminal carbons. wikipedia.orgyoutube.com

While advanced catalytic methods have been developed for the regioselective halogenation of certain substrates, their application to selectively produce terminal gem-dichloro groups on a long alkane chain like decane is not a well-established, high-yield process. Such a direct conversion would require a catalyst capable of differentiating between the primary C-H bonds at the C-1/C-10 positions and the eighteen secondary C-H bonds at the C-2 through C-9 positions, and further facilitating dichlorination at the same terminal carbon, which remains a formidable challenge in synthetic chemistry.

The synthesis of chlorinated alkanes can be achieved through free-radical halogenation, a chain reaction mechanism typically initiated by ultraviolet (UV) light or heat. wikipedia.orgsavemyexams.com This process involves three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV energy, generating two highly reactive chlorine radicals (Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the decane chain, forming hydrogen chloride (HCl) and a decyl radical. This decyl radical then reacts with another chlorine molecule to yield a monochlorinated decane and a new chlorine radical, which continues the chain reaction. savemyexams.com

Termination: The chain reaction ceases when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a decyl radical, or two decyl radicals.

While this method is effective for general chlorination, it is notoriously unselective for producing a specific isomer like this compound. wikipedia.org The reaction typically yields a statistical distribution of products, with chlorination occurring at various positions along the alkane chain. wikipedia.org Furthermore, the reaction is difficult to stop at a specific degree of chlorination, often leading to a mixture of mono-, di-, and polychlorinated products. savemyexams.comsavemyexams.com Controlling the reaction to selectively place two chlorine atoms on each of the two terminal carbons is synthetically impractical via this method.

Table 1: Mechanism of Free-Radical Chlorination of Decane StepDescriptionExample ReactionInitiationHomolytic cleavage of Cl₂ to form two chlorine radicals.Cl₂ + UV light → 2 Cl•Propagation (Step 1)A chlorine radical abstracts a hydrogen atom from decane.C₁₀H₂₂ + Cl• → C₁₀H₂₁• + HClPropagation (Step 2)The decyl radical reacts with a Cl₂ molecule.C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl•TerminationTwo radicals combine to end the chain reaction.Cl• + Cl• → Cl₂ C₁₀H₂₁• + Cl• → C₁₀H₂₁Cl C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

Conversion of Precursors to this compound

Synthesizing this compound is more feasible through multi-step pathways starting from functionalized precursors, which allows for greater control over the placement of the chlorine atoms.

Decarboxylative halogenation provides a method to convert carboxylic acids into organic halides. The most well-known of these reactions is the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.com

A theoretical pathway to a C₁₀ backbone could start from dodecanedioic acid (a C₁₂ dicarboxylic acid). The application of the Hunsdiecker reaction would involve converting the dicarboxylic acid to its silver salt, followed by treatment with a halogen. This process would result in the loss of two molecules of carbon dioxide and the formation of 1,10-dihalodecane.

To obtain the target this compound, this dihalodecane intermediate would require further chlorination. However, this subsequent step would reintroduce the regioselectivity challenges discussed previously, as the additional chlorination would likely occur at various positions on the chain rather than exclusively at the C-1 and C-10 positions to form the desired gem-dichloro structures.

Table 2: General Mechanism of the Hunsdiecker Reaction StepDescriptionGeneral ReactionSalt FormationCarboxylic acid is converted to its silver salt.R-COOH + Ag₂O → R-COO⁻Ag⁺Intermediate FormationThe silver carboxylate reacts with a halogen (e.g., Br₂).R-COO⁻Ag⁺ + Br₂ → R-COO-Br + AgBrDecarboxylation & Radical FormationHomolytic cleavage of the O-Br bond followed by loss of CO₂.R-COO-Br → R• + CO₂ + Br•Product FormationThe alkyl and halogen radicals combine.R• + Br• → R-Br

A more viable and documented approach for the synthesis of specific polychlorinated alkanes involves the chlorination of an unsaturated precursor followed by hydrogenation. researchgate.net This strategy leverages the greater reactivity of carbon-carbon double bonds, which allows for more controlled addition of halogens compared to the substitution reactions on a saturated alkane.

One such pathway could begin with a precursor like 1,9-decadiene. The terminal double bonds can be selectively chlorinated to introduce the required chlorine atoms at the C-1, C-2, C-9, and C-10 positions. Subsequent chemical treatment could then be used to form the 1,1,10,10-tetrachloro-substituted decene backbone.

The final step in this synthesis is the catalytic hydrogenation of the unsaturated tetrachlorodecene intermediate. This reaction saturates the carbon-carbon double bonds, yielding the final this compound product. researchgate.net This method offers superior control over the final structure, as the positions of the chlorine atoms are determined by the more predictable chemistry of alkenes. The hydrogenation step is typically clean and high-yielding. libretexts.org

Table 3: Catalysts and Conditions for Catalytic Hydrogenation of Alkenes CatalystTypical SupportCommon ConditionsNotesPalladium (Pd)Carbon (Pd/C)H₂ gas, room temperature, atmospheric or elevated pressure. nih.govMost common and versatile catalyst for alkene hydrogenation. masterorganicchemistry.comPlatinum (Pt)Platinum(IV) oxide (PtO₂, Adams' catalyst)H₂ gas, various solvents (e.g., ethanol, acetic acid).Highly active catalyst, can reduce aromatic rings under harsher conditions. libretexts.orgNickel (Ni)Raney Nickel (Ni-Al alloy)H₂ gas, often requires higher temperatures and pressures.Less expensive alternative, effective for various reductions. libretexts.org

Derivatization and Structural Modification

The structural framework of this compound allows for a variety of derivatization and modification strategies, primarily centered around the reactivity of its carbon-chlorine bonds.

The synthesis of specific stereoisomers of this compound is a nuanced challenge. The introduction of chlorine atoms via radical mechanisms at the terminal carbons of decane or 1,10-dichlorodecane (B1670031) does not create chiral centers at the C1 or C10 positions. This is because each of these carbons is bonded to two identical chlorine atoms, precluding the possibility of enantiomers or diastereomers arising from these specific positions.

However, if the synthetic route involves precursors with existing stereocenters along the decane chain, or if subsequent reactions introduce chirality, then a mixture of stereoisomers could be produced. In such hypothetical scenarios, the separation of these isomers would be necessary. Techniques analogous to those used for other polychlorinated alkanes could be employed. For instance, the separation of stereoisomers of 3,4,7,8-tetrachlorodecane has been successfully achieved using supercritical fluid chromatography on a chiral stationary phase. nih.gov This highlights a potential methodology for the separation of chiral derivatives of this compound, should a synthetic pathway yield stereoisomeric products. The complexity of separating polychlorinated alkane (PCA) isomers is significant due to the vast number of potential congeners, enantiomers, and diastereomers, making complete chromatographic separation a considerable analytical challenge. diva-portal.orgresearchgate.net

The stereochemical outcome of synthetic reactions is critical. For example, in free-radical halogenation, if a reaction creates a new chiral center, it typically results in a racemic mixture of enantiomers because the planar radical intermediate can be attacked from either side with equal probability. chemistrysteps.compressbooks.publibretexts.org If the starting material already contains a chiral center, the formation of a new one can lead to a mixture of diastereomers, which may not be formed in equal amounts. chemistrysteps.com

The gem-dichloro groups at the termini of this compound serve as reactive sites for targeted functionalization. These groups can be transformed into other functionalities through various reactions, although the presence of two chlorine atoms on the same carbon influences their reactivity compared to monochloroalkanes.

One potential avenue for functionalization is nucleophilic substitution. However, direct S(_N)2 reactions at a gem-dihalide are generally difficult. Instead, elimination reactions are often favored. For instance, treatment with a strong base could lead to dehydrochlorination, potentially forming chloroalkenes or alkynes at the ends of the decane chain.

Another approach involves the conversion of the gem-dichloro groups to a carbonyl functionality. Hydrolysis of gem-dihalides can yield aldehydes, although this reaction can be challenging and may require specific conditions to avoid side reactions. youtube.com

The reactivity of the C-Cl bond also allows for radical-based transformations. Under specific conditions, the chlorine atoms can be abstracted to form carbon-centered radicals, which can then participate in a variety of coupling or addition reactions. nju.edu.cn

Advanced Synthetic Techniques

Advanced synthetic methodologies offer more controlled and efficient routes to polychlorinated alkanes and their derivatives, potentially including this compound.

Photo-mediated halogenation provides a means to introduce chlorine atoms into an alkane framework. sparkl.me This process typically involves the use of a chlorinating agent, such as chlorine gas (Cl(_2)) or sulfuryl chloride (SO(_2)Cl(_2)), and initiation by UV light. wikipedia.orgchemguide.co.uk The light provides the energy to homolytically cleave the chlorine source, generating chlorine radicals that initiate a chain reaction. vedantu.com

While this method is effective for chlorination, it often suffers from a lack of selectivity, leading to a mixture of products with varying degrees of chlorination at different positions. wikipedia.orgwikipedia.org For a long-chain alkane like decane, photochlorination would likely produce a complex mixture of chlorinated isomers, including various tetrachlorodecanes.

To synthesize this compound with any degree of selectivity using this method would be challenging. A potential, though likely still unselective, approach could involve the photochlorination of 1,10-dichlorodecane. The presence of chlorine atoms on the terminal carbons might influence the regioselectivity of further chlorination, but a mixture of products would still be expected.

The reaction of decane with chlorine under UV light is a free-radical halogenation that can produce 1-chlorodecane (B1663957) among other products. you-iggy.com Further chlorination could then occur.

While not a direct synthesis of this compound, dihaloalkanes are important precursors in the synthesis of larger molecules and cyclic structures. Homocoupling reactions, such as the Wurtz reaction, could theoretically be applied to a molecule like 1,10-dichlorodecane to produce a twenty-carbon chain.

Intramolecular cyclization of long-chain dihaloalkanes is a powerful method for the formation of macrocycles. While this compound itself is acyclic, its precursor, 1,10-dichlorodecane, could potentially undergo intramolecular cyclization under appropriate conditions to form cyclodecane (B1584694) derivatives.

Furthermore, the gem-dichloro groups in this compound could be utilized in reductive coupling reactions. For instance, treatment with a reducing agent could lead to the formation of an alkene at each end of the decane chain, resulting in a dodecadiene. Such reactions highlight the potential of this compound as an intermediate in the synthesis of more complex molecules.

Environmental Fate and Transformation Mechanisms

Degradation Pathways in Aquatic and Terrestrial Systems

No specific studies on the photochemical degradation kinetics and mechanisms of 1,1,10,10-Tetrachlorodecane were identified. The subsequent subsections reflect this lack of specific data.

Information regarding the direct photolysis of this compound, which would involve the direct absorption of light by the molecule leading to its breakdown, is not available in the reviewed literature.

There are no available studies that investigate the indirect photodegradation of this compound. This process would involve degradation initiated by reactive oxygen species, such as hydroxyl radicals, that are generated by other light-absorbing substances in the environment.

Research on the role of triplet excited states in the transformation of this compound could not be located. This mechanism would involve the molecule being excited to a more reactive, higher-energy state by light, which then leads to its degradation.

Specific data on the biodegradation of this compound through microbial catalysis is not present in the available scientific literature.

No studies specifically detailing the aerobic biodegradation of this compound were found. Such studies would provide insight into the potential for microorganisms to break down this compound in the presence of oxygen.

Advanced Oxidation Processes (AOPs) for Dechlorination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Scientific studies specifically investigating the degradation of this compound using Fenton-type reactions are not available in the current body of scientific literature. However, research on a similar isomer, 1,2,9,10-tetrachlorodecane, has demonstrated that it degrades very slowly under standard Fenton (Fe²⁺/H₂O₂) and Fenton-like (Fe³⁺/H₂O₂) conditions in the dark nih.gov. The degradation of 1,2,9,10-tetrachlorodecane was significantly enhanced under photo-Fenton conditions, where the solution was irradiated with UV light, leading to a 61% disappearance in 10 minutes nih.gov. This rapid degradation is attributed to the enhanced production of highly reactive hydroxyl radicals nih.gov. It is important to note that these findings cannot be directly applied to this compound without specific experimental validation.

There is no specific information available in the scientific literature regarding the application of catalytic ozonation for the degradation of this compound. Catalytic ozonation is an AOP that has been shown to be effective for the degradation of various organic pollutants by enhancing the generation of hydroxyl radicals from ozone in the presence of a catalyst researchgate.netnih.gov. While studies have demonstrated its effectiveness for compounds like 4-chlorophenol and sulfamethazine nih.govresearchgate.net, research on its application to chlorinated alkanes, and specifically to this compound, is currently lacking.

Abiotic and Biotic Transformation Dynamics

The transformation of this compound in the environment is influenced by both abiotic (non-biological) and biotic (biological) processes.

Detailed studies that directly compare the abiotic and biotic transformation dynamics of this compound are not present in the available scientific literature. For other chlorinated compounds, it is known that abiotic processes like photolysis and hydrolysis can contribute to their degradation, alongside microbial action pops.int. The relative importance of these processes depends on the specific chemical structure and environmental conditions pops.int. For instance, research on tetrachloroethylene and trichloroethylene has shown that the extent of isotope fractionation can be used to distinguish between abiotic and biotic reductive dechlorination pathways researchgate.net. However, similar comparative studies for this compound have not been reported.

Environmental Persistence Characterization

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being chemically or biologically transformed.

Specific data on the environmental persistence of this compound, such as its half-life in different environmental compartments (air, water, soil, sediment), are not available in the scientific literature. Chlorinated paraffins as a group are known for their environmental persistence, with a tendency to bioaccumulate pops.intresearchgate.net. The persistence of chlorinated paraffins generally increases with increasing chlorine content and carbon chain length researchgate.net. For short-chain chlorinated paraffins (SCCPs), the half-life for atmospheric degradation by reaction with hydroxyl radicals has been estimated to be around 7.2 days europa.eu. However, it is crucial to recognize that these are general statements for a class of compounds and may not accurately represent the specific persistence characteristics of this compound.

Analytical Chemistry and Trace Determination

Advanced Chromatographic and Spectrometric Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical strategies for chlorinated alkanes. These techniques provide the necessary selectivity and sensitivity to resolve and identify specific congeners from intricate mixtures.

Gas chromatography-mass spectrometry is a principal technique for the analysis of semi-volatile compounds like tetrachlorodecanes. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the molecule and its fragments. For halogenated compounds, specific ionization techniques are often employed to enhance sensitivity.

A study on the synthesis and analysis of 3,4,7,8-tetrachlorodecane stereoisomers utilized GC-MS to identify the different products. The analysis revealed distinct peaks for various diastereomers, which were identified by their characteristic mass spectra, showing a prominent [M-HCl]+· ion.

Table 1: Summary of GC-MS Analysis for 3,4,7,8-Tetrachlorodecane Diastereomers

| Sample | Retention Time (min) | Relative Intensity (%) | Notes |

|---|---|---|---|

| Sample 1 (Recrystallized) | 16.3 | 100 | Single isolated stereoisomer |

| Sample 2 (Diastereomeric Mixture) | 15.9 | 36 | Two major peaks observed |

| 16.1 | 64 | ||

| Sample 3 (Filtrate) | 15.5 | 8 | Contained four major diastereomers |

| 15.7 | 20 | ||

| 16.0 | 42 | ||

| 16.2 | 27 |

Data sourced from a study on 3,4,7,8-tetrachlorodecane stereoisomers, as specific data for the 1,1,10,10-isomer is not available.

High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD) is a highly sensitive technique for the detection of electrophilic compounds, such as organochlorines. The ECD is particularly responsive to halogenated molecules, making it suitable for trace analysis of compounds like tetrachlorodecanes. However, a significant challenge with GC-ECD is its susceptibility to chromatographic interference from matrix compounds, which can also elicit a response from the detector. Therefore, rigorous sample cleanup is essential to reduce interferences and ensure accurate quantification. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a micro-electron capture detector (µECD) has been shown to be a powerful tool for analyzing SCCPs in sediment samples, offering enhanced separation from matrix interferences.

For the analysis of chlorinated paraffins, High-Resolution Gas Chromatography-Mass Spectrometry with Electron Capture Negative Ionization (HRGC-MS-ECNI) is one of the most widely applied and sensitive methods. This technique is favored because it selectively ionizes halogenated compounds, leading to the formation of characteristic negative ions, often [M-Cl]⁻ or [M-HCl]⁻. This selectivity significantly reduces background noise and improves detection limits.

Pure C10-chloroalkane standards, including isomers like 1,2,9,10-tetrachlorodecane, have been successfully analyzed using HRGC-MS-ECNI, demonstrating its suitability for this class of compounds. The method's response is known to be dependent on the degree of chlorination, which is a critical consideration when selecting quantification standards. While low-resolution mass spectrometry in ECNI mode can also be used, high-resolution instrumentation provides greater mass accuracy, aiding in definitive identification.

Gas Chromatography-Quadrupole Mass Spectrometry (GC-QMS) is a robust and widely available analytical tool. A quadrupole mass analyzer acts as a mass filter, allowing ions of a specific mass-to-charge ratio to pass through to the detector. While standard electron ionization (EI) can be used, it may lead to extensive fragmentation. For more selective and sensitive analysis, tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) instrument, is employed. This technique improves the signal-to-noise ratio and lowers quantitation limits.

GC-qMS has also been explored for compound-specific chlorine isotope analysis of other chlorinated solvents like tetrachloromethane and trichloromethane. By carefully selecting fragment ions and optimizing parameters, this method can achieve high precision, demonstrating its potential for detailed characterization of chlorinated compounds.

Many chlorinated paraffins, including tetrachlorodecanes, can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is crucial as they can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and efficiency. SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, enabling rapid separations.

A significant breakthrough in CP analysis was the successful chiral separation of 3,4,7,8-tetrachlorodecane stereoisomers using SFC hyphenated to mass spectrometry (SFC-MS). This represents an unprecedented achievement in the stereoisomer-specific analysis of CPs. The method development involved screening various organic modifiers and additives to enhance the enantioseparation on a chiral stationary phase.

Table 2: Optimized Conditions for Chiral SFC-MS Separation of 3,4,7,8-Tetrachlorodecane

| Parameter | Condition |

|---|---|

| Chromatography System | Supercritical Fluid Chromatography (SFC) |

| Column | Chiral ART Amylose-C |

| Mobile Phase | CO₂ / Methanol (96/4 v/v) |

| Additive | 0.1% Diethylamine (DEA) |

| Detection | Mass Spectrometry (MS) |

This table summarizes the conditions used for the successful chiral separation of 3,4,7,8-tetrachlorodecane stereoisomers, as specific data for the 1,1,10,10-isomer is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation and Extraction Methodologies

The goal of sample preparation is to extract 1,1,10,10-Tetrachlorodecane from its matrix (e.g., soil, water, biota), remove interfering substances, and concentrate the analyte before instrumental analysis. The choice of method depends heavily on the matrix type and the required detection limits.

For solid samples like leather or sediment, ultrasound-assisted solvent extraction is a common approach. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as dichloromethane is often effective for extracting CPs. Following extraction, a cleanup step is typically required to remove co-extracted matrix components. This can be achieved using column chromatography with adsorbents like Florisil (magnesium silicate).

For aqueous samples, modern microextraction techniques are favored as they are faster, use less solvent, and are more environmentally friendly. Stir bar sorptive extraction (SBSE) is one such technique where analytes are partitioned from the sample into a polymer coating on a magnetic stir bar. This method has been successfully applied to the analysis of various persistent organic pollutants. Another widely used method for food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves a solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Method Validation and Quality Assurance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability and consistency of analytical data. Key validation parameters are assessed to establish the method's performance characteristics.

Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of SCCPs, calibration curves typically show good linearity with coefficients of determination (r²) greater than 0.99.

Sensitivity: The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For SCCPs in water using SPE and GC-MS, LODs as low as 5 to 20 ng/L have been achieved.

Reproducibility (Precision): Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). It is assessed under repeatability (intra-day) and intermediate precision (inter-day) conditions. For pesticide analysis in water, intra-day precision typically ranges from 2-20% RSD and inter-day precision from 4-27% RSD.

Table 2: Typical Method Validation Parameters for Chlorinated Compounds This table is interactive. Use the search bar to filter results.

| Parameter | Typical Acceptance Criteria | Description | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | Measures the correlation between concentration and instrument response. | |

| LOD | ng/L to µg/kg range | The lowest concentration that can be detected. | |

| LOQ | ng/L to µg/kg range | The lowest concentration that can be quantified reliably. | |

| Intra-day Precision (RSD) | < 20% | Precision of measurements within a single day. | |

| Inter-day Precision (RSD) | < 30% | Precision of measurements across different days. |

Recovery Studies: Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known amount of the analyte. It assesses the analyte losses that occur during sample preparation and extraction steps. Acceptable recovery rates are typically within the 70-120% range. For example, a validation study for 124 pesticides in drinking water reported recovery rates between 55.54% and 121.21%.

Matrix Effects: The matrix effect is the influence of co-extracted components from the sample on the analytical signal of the target analyte, causing either signal suppression or enhancement. This is a significant issue in methods using mass spectrometry, particularly with electrospray ionization. Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a standard in a neat solvent. For most compounds in a multi-residue pesticide analysis, low matrix effects (≤20%) were observed. Where significant matrix effects are present, countermeasures such as the use of matrix-matched calibration standards or analyte protectants may be necessary.

Determination of Limits of Quantification (LQ) and Detection (LD)

The determination of the limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, are crucial for any analytical method. For complex analytes like chlorinated paraffins (CPs), these limits are highly dependent on the matrix, instrumentation, and the specific quantification strategy employed.

While specific LOD and LOQ values for the individual isomer this compound are not extensively documented, data for the broader class of short-chain chlorinated paraffins (SCCPs, C10-C13) provide a strong indication of the analytical sensitivity achievable with modern instrumentation. Method detection limits are typically established through various approaches, including the analysis of laboratory fortified blanks or the signal-to-noise ratio, which is often defined as 3:1 for LOD and 10:1 for LOQ. d-nb.infobcp-instruments.com

Advanced analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used for the trace determination of SCCPs. The use of high-resolution mass spectrometry (HRMS) and specific ionization techniques, like electron capture negative ionization (ECNI), enhances selectivity and sensitivity, which is critical for distinguishing CP congeners from other co-eluting compounds.

The following table summarizes reported detection and quantification limits for SCCPs using various advanced analytical methods. These values illustrate the typical sensitivity for compounds within the same class as this compound.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| GC Orbitrap-MS | - | <0.05 ppb (µg/kg) | 0.1 ppb (µg/kg) | gcms.cz |

| LC-ESI-QTOF | Calibrant Solution | 10 ng/mL | 100 ng/mL | oaepublish.com |

| GC-NCI-qTOF-HRMS | - | 24–81 ng/mL | - | unito.it |

| GC/MS-ENCI | Surface Water | 1.30 µg/L | 4.15 µg/L | researchgate.net |

Development of Reference Standards and Isomers

A significant challenge in the analysis of chlorinated paraffins is the immense number of isomers present in commercial mixtures, which complicates quantification. nih.gov The development of well-defined reference standards is therefore paramount for accurate and reproducible measurements.

Constitutionally Defined Chlorinated Paraffin (B1166041) Standards

Constitutionally defined standards, where the carbon chain length and the exact position and number of chlorine atoms are known, are essential for calibrating analytical instruments and validating methods. The lack of such standards has historically led to semi-quantitative analysis. oaepublish.com The synthesis of individual CP congeners allows for a more precise understanding of their chromatographic behavior and mass spectrometric fragmentation. oaepublish.com

Recent advancements have focused on synthesizing specific isomers to serve as reliable reference materials. For example, a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane has been successfully synthesized and characterized. nih.gov Through crystallization, one specific stereoisomer, (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane, was isolated and its molecular structure confirmed via single-crystal X-ray crystallography. nih.govnih.gov Such efforts are crucial steps toward producing a wider range of constitutionally and stereochemically pure CP standards, which will significantly improve the accuracy of quantitative analysis. nih.gov

Isotopically Labeled this compound Isomers

Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification, as it uses an isotopically labeled version of the target analyte as an internal standard. This approach effectively corrects for variations during sample preparation and instrumental analysis. unimi.itresearchgate.net The development of isotopically labeled CP isomers is therefore a critical area of research.

While a labeled standard for the specific this compound isomer is not commonly cited, standards for other C10 isomers are available. For instance, ¹³C-labeled 1,5,5,6,6,10-Hexachlorodecane is commercially available and used as an internal standard in SCCP analysis. gcms.czgcms.czisotope.com The synthesis of these labeled compounds, though complex, provides the necessary tools for achieving high accuracy and precision in the quantification of specific CP congeners in various environmental and biological matrices. unimi.it

Single-Chain Chlorinated Paraffin Mixtures

To bridge the gap between highly complex technical mixtures and single, constitutionally defined isomers, researchers have developed single-chain chlorinated paraffin mixtures. These standards consist of a single carbon chain length (e.g., C10) with a range of chlorination degrees. nih.gov These mixtures are less complex than technical products, making them invaluable for studying the response of analytical instruments and developing more accurate quantification methods. nih.govnih.gov

Several studies have reported the synthesis and characterization of single-chain C10-CP mixtures. These are typically produced by the radical chlorination of n-decane and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine the average chlorine content and congener distribution. nih.gov These mixtures have been instrumental in demonstrating the strong impact of the degree of chlorination on the response of GC/ECNI-MS, a common analytical technique for CPs. nih.gov

The table below summarizes the characteristics of synthesized single-chain CP mixtures from various research efforts.

| Chain Length(s) | Chlorine Content (% by weight) | Characterization Methods | Key Finding | Source |

|---|---|---|---|---|

| C10 to C17 | 41.8% to 62.6% | ¹H NMR, ¹³C NMR, HSQC, Elemental Analysis | Developed a calculation model based on NMR to estimate chlorine content, which agreed well with elemental analysis. | nih.gov |

| C10 to C17 | 51.1% to 61.3% | GC/ECNI-MS | Demonstrated that quantification errors were smaller when analyzing defined mixtures compared to individual standards. | nih.gov |

| C10-C13 | 51%, 55.5%, 63% | GC/Q-TOF (NCI and low energy EI) | Low energy EI allowed for more sensitive detection of SCCP species with low chlorine content (e.g., C10Cl4). | gcms.cz |

Theoretical and Computational Investigations

Quantum Chemical Modeling of Structure and Reactivity

Quantum chemical methods allow for the detailed exploration of the molecule's three-dimensional structure and the subtle interactions that govern its stability and reactivity.

The long, flexible ten-carbon chain of 1,1,10,10-tetrachlorodecane can adopt numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable, low-energy structures that the molecule is most likely to adopt.

Theoretical studies on related polychlorinated alkanes, such as 5,5,6,6-tetrachlorodecane, utilize quantum chemical calculations to map the potential energy surface of the molecule. sciengine.com This is achieved by systematically rotating the dihedral angles of the carbon backbone to identify geometries that correspond to energy minima. sciengine.com For each stable conformer identified, thermodynamic properties are calculated, and a Boltzmann distribution analysis is performed to determine the relative population of each conformer at a given temperature. frontiersin.org In the case of this compound, the bulky, electronegative chlorine atoms at both ends of the chain would significantly influence the conformational preference, favoring extended structures that minimize steric repulsion between the terminal CCl₂H groups and the rest of the alkane chain.

Within a single molecule of this compound, weak, noncovalent interactions (NCIs) play a critical role in stabilizing its preferred conformations. These interactions can include weak hydrogen bonds, where a chlorine atom acts as a hydrogen bond acceptor from a C-H group on the alkane chain, and van der Waals forces. sciengine.com

Prediction of Physicochemical and Partition Properties

Predicting how this compound behaves in the environment requires knowledge of its key physicochemical properties, such as its tendency to partition between air, water, and organic phases.

The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a quantum chemistry-based model that has proven highly effective for predicting the thermodynamic properties of molecules in different solvents. researchgate.netnih.gov This method is particularly valuable for chlorinated paraffins, which exist as highly complex mixtures of thousands of congeners, making experimental determination for individual compounds extremely difficult. rsc.org

COSMO-RS calculates the interaction energies of a molecule with a solvent to predict properties like partition coefficients. To handle the vast number of chlorinated paraffin (B1166041) congeners, Fragment Contribution Models (FCMs) have been developed. These models are trained using a large dataset of COSMO-RS-calculated partition coefficients and can rapidly and accurately predict values for octanol-water (Kow), air-water (Kaw), and octanol-air (Koa) partition coefficients for many thousands of congeners. researchgate.netrsc.orgchemrxiv.org These models have been refined by improving conformer generation methods to ensure more repeatable and accurate predictions. rsc.org

The Henry's Law constant (HLC) describes the partitioning of a chemical between air and water, while the octanol-water partition coefficient (Kow) measures its lipophilicity, or tendency to associate with fatty tissues. wikipedia.orgchemsafetypro.com Both are critical parameters for environmental fate modeling.

| Compound | Property | Value | Temperature (°C) | Reference |

|---|---|---|---|---|

| 1,10-Dichlorodecane (B1670031) | Henry's Law Constant (Pa·m³/mol) | 499 | 25 | researchgate.net |

| 1,12-Dichlorododecane | Henry's Law Constant (Pa·m³/mol) | 648 | 25 | researchgate.net |

| Tetrachlorodecane Congeners | Henry's Law Constant (Pa·m³/mol) | 0.68 - 19.18 | Not Specified | collectionscanada.gc.ca |

| Pentachlorodecane Congeners | Henry's Law Constant (Pa·m³/mol) | 0.68 - 19.18 | Not Specified | collectionscanada.gc.ca |

| Polychlorinated n-decanes (50.2% Cl) | log Kow | 4.10 | Not Specified | researchgate.net |

Simulation of Chlorination Processes and Mixture Compositions

This compound is formed during the industrial production of chlorinated paraffins, which typically involves the free-radical chlorination of n-alkane feedstocks like decane (B31447). scribd.com This process results in a complex mixture containing congeners with different carbon chain lengths, chlorination degrees, and chlorine atom positions.

Simulating this process is challenging due to the large number of potential products. Kinetic studies of the chlorination of smaller alkanes, such as ethane, provide a model for the elementary reaction steps, demonstrating how higher chlorinated products are formed and how reaction conditions (e.g., temperature, reactant ratios) influence the final product distribution. mdpi.com For complex mixtures like commercial chlorinated paraffins, researchers have employed stochastic algorithms to simulate the composition of the final product. rsc.org These simulations can predict the distribution of different congener groups and isomers, including various tetrachlorodecane isomers, providing valuable insight into the makeup of these industrial chemical mixtures. rsc.org

Monte Carlo Models for Congener Generation

The complexity of chlorinated paraffin (CP) mixtures, which can contain thousands of positional isomers and congeners, presents a significant analytical challenge. nih.gov Monte Carlo simulation methods have emerged as a valuable computational tool to model and predict the congener compositions of CP mixtures, including those containing this compound.

These models utilize a stochastic approach to simulate the chlorination process, providing insights into the likely distribution of chlorine atoms along the carbon chain. The validity of these models is supported by their ability to reproduce experimentally determined numbers of chlorine atoms for each carbon chain length in various CP mixtures. rsc.org

A general workflow for using Monte Carlo models in conjunction with other computational methods to predict the property distributions of CP mixtures is outlined below:

Table 1: Workflow for Predicting Property Distributions of CP Mixtures

| Step | Description |

| 1. Congener Structure Generation | A Monte Carlo model is used to generate a set of probable congener structures for a given carbon chain length and chlorine content. |

| 2. Property Calculation | Quantum chemical methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are employed to calculate the physicochemical properties of the generated congeners. rsc.org |

| 3. Fragment Contribution Model Training | The calculated property data is used to train Fragment Contribution Models (FCMs). These models can then rapidly predict the properties of a large number of congeners. rsc.org |

| 4. Property Distribution Prediction | The trained FCMs are applied to the full set of congener structures generated by the Monte Carlo model to predict the overall property distributions for the CP mixture. rsc.org |

The accuracy of these predictive models can be enhanced by refining the training datasets. For instance, the inclusion of a greater number of low-chlorinated congeners in the training set has been shown to improve the calibration for repeated –CH2– units, leading to more accurate predictions for compounds like 1,2,9,10-tetrachlorodecane. rsc.org

Industrial and Environmental Relevance in Research Context

Role as a Model Compound in Environmental Studies

The complexity of commercial chlorinated paraffin (B1166041) mixtures makes it exceedingly difficult to study their environmental fate and transport. Therefore, individual congeners serve as essential model compounds in research. Studies on specific chlorinated decanes, such as 1,1,1,3,8,10,10,10-octachlorodecane, have been instrumental in demonstrating the atmospheric transformation of SCCPs. Research has shown that such compounds can undergo dechlorination, carbon chain decomposition, and chlorine rearrangement in the air phase, processes that can be enhanced by phytogenic volatile organic compounds (PVOCs) emitted by plants. nih.govresearchgate.netfao.org

These studies provide the first experimental evidence for such atmospheric transformations, offering critical new insights into the potential fate of CPs in the environment. nih.gov Although a compound like 1,1,1,3,8,10,10,10-octachlorodecane has a higher degree of chlorination on its terminal carbons, making it more resistant to oxidative transformation, its observed degradation highlights that these processes are significant for the entire class. nih.gov By investigating the behavior of a single, known compound, researchers can better predict how the thousands of congeners found in industrial mixtures will behave and degrade in various environmental compartments.

Implications for Chlorinated Paraffin Research

The analysis and quantification of chlorinated paraffins are exceptionally challenging due to the sheer number of congeners and isomers present in commercial mixtures. nih.govbohrium.com This complexity means that analytical standards for individual CPs are often mixtures themselves, containing several stereoisomers. nih.gov Research into SCCPs has revealed them to be persistent, bioaccumulative, and toxic (PBT) to aquatic organisms, leading to their classification as persistent organic pollutants (POPs) under the Stockholm Convention. epa.govnih.gov

The synthesis and study of individual congeners are vital for advancing analytical methodologies. Accurate quantification of SCCPs requires congener-group-specific response factors, which are developed using standards of single carbon chain length with varying chlorination levels. nih.govacs.org By using these specific standards, analytical methods like high-resolution mass spectrometry can more accurately determine the concentration and chlorination degree of SCCPs in environmental and biological samples. nih.govacs.orggcms.cz This congener-specific approach overcomes the limitations of traditional methods that rely on bulk analysis of technical mixtures, leading to a more precise understanding of environmental contamination and exposure. bohrium.com

| Chlorinated Paraffin Classification | Carbon Chain Length | Primary Research Focus |

| Short-Chain (SCCPs) | C10–C13 | Persistence, Bioaccumulation, Toxicity (PBT), Long-Range Transport |

| Medium-Chain (MCCPs) | C14–C17 | Environmental Occurrence, Potential for Toxicity, Regulatory Scrutiny |

| Long-Chain (LCCPs) | C>17 | Environmental Fate, Bioaccumulation Potential |

Advanced Materials and Chemical Synthesis Applications

Research in this area focuses on optimizing the fire retardancy of polymer systems by balancing performance with cost and environmental impact. CPs are valued for being an economical solution compatible with a wide range of materials. thesuntek.com However, due to the environmental and health concerns associated with halogenated compounds, particularly SCCPs, there is a significant research trend toward developing less hazardous, non-halogenated alternatives. iafss.orgrsc.org

In the formulation of metalworking lubricants and cutting oils, chlorinated paraffins function as effective extreme-pressure (EP) additives. eurochlor.orguslube.comtoxicslink.org Under the high temperature and pressure conditions that occur at the point of contact between a cutting tool and a workpiece, the lubricant film can break down. google.com EP additives like CPs react chemically with the metal surfaces to form a protective, solid film. cnlubricantadditive.com In the case of chlorinated paraffins, the heat generated causes chlorine atoms to be liberated, which then react with the iron surface to form an iron chloride layer. google.com This sacrificial layer has a lower shear strength than the base metal, preventing direct metal-to-metal contact, reducing friction, and preventing welding or scuffing. google.comcnlubricantadditive.com

While highly effective and economical, the use of CPs, especially SCCPs, in metalworking fluids has declined due to regulatory pressure and environmental concerns. uslube.comlubrication.expert Research efforts are now largely directed towards developing chlorine-free alternatives, such as phosphate and polymeric esters, to provide the necessary extreme-pressure performance without the associated environmental liabilities. uslube.com

The use of 1,1,10,10-tetrachlorodecane as a precursor in pitch-based carbon fiber development is not a widely documented or conventional application. The primary precursors for pitch-based carbon fibers are isotropic or mesophase pitches derived from coal tar or petroleum. wikipedia.orgnipponsteel.comresearchgate.net The process involves melt spinning the pitch, followed by stabilization, carbonization, and graphitization. wikipedia.org

However, research has explored the use of chlorinated polymers, such as highly chlorinated polyvinyl chloride (CPVC), as novel precursors for carbon fibers. mdpi.comnih.govresearchgate.net In this process, the high chlorine content facilitates a unique thermal decomposition pathway involving dehydrochlorination, which allows for direct solid-phase carbonization without a separate oxidative stabilization step. mdpi.comnih.gov While this demonstrates that chlorinated hydrocarbons can be used in carbon material synthesis, there is no direct evidence in the available literature linking specific short-chain liquid alkanes like this compound to the production of pitch-based carbon fibers. Some studies note that chlorine-containing precursors can influence the morphology and yield of carbon nanomaterials, but this remains a niche area of research. researchgate.net

Regulatory Frameworks and Research Initiatives

The industrial and environmental relevance of this compound is heavily defined by the regulatory landscape for short-chain chlorinated paraffins. Due to their persistence, bioaccumulation, and toxicity, SCCPs have been subject to significant international scrutiny. epa.govepa.govwindows.net

Key regulatory actions and frameworks include:

The Stockholm Convention on Persistent Organic Pollutants (POPs): In 2017, SCCPs were listed in Annex A of the Stockholm Convention, calling for their global elimination. nih.goviisd.orgwikipedia.org The convention aims to protect human health and the environment from chemicals that remain intact for long periods and become widely distributed. pops.intun.org

United States Environmental Protection Agency (EPA): The EPA has taken multiple actions under the Toxic Substances Control Act (TSCA) to manage risks from SCCPs. This includes issuing Significant New Use Rules (SNURs) that require manufacturers to notify the EPA before starting or resuming new uses of certain SCCPs. epa.gov The agency has also pursued enforcement actions to halt the illegal importation and production of SCCPs. natlawreview.com The EPA identified SCCPs as a concern due to their PBT properties and potential to cause significant adverse environmental impacts even from small releases. epa.gov

European Union (REACH): In Europe, SCCPs are identified as Substances of Very High Concern (SVHC) under the REACH regulation and are subject to authorization, severely restricting their use.

These regulatory frameworks have spurred research into developing viable alternatives and improving analytical methods to monitor the presence of SCCPs in the environment and in consumer products. federalregister.govgreenpolicyplatform.org

| Regulatory Body / Treaty | Status of Short-Chain Chlorinated Paraffins (SCCPs) |

| Stockholm Convention | Listed for global elimination (Annex A) iisd.org |

| US EPA (under TSCA) | Subject to Significant New Use Rules (SNURs) and enforcement actions epa.gov |

| European Union (under REACH) | Identified as a Substance of Very High Concern (SVHC) |

| China | Production, use, import, and export banned as of January 1, 2024 reach24h.com |

Stockholm Convention on Persistent Organic Pollutants (POPs)

Short-chain chlorinated paraffins (SCCPs), the category to which this compound belongs, are listed under the Stockholm Convention on Persistent Organic Pollutants. This international treaty aims to eliminate or restrict the production and use of substances that are persistent, bioaccumulative, and toxic. The inclusion of SCCPs in the convention highlights the global concern over their environmental impact.

REACH Regulations and Chloroalkane Control

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the production and use of chemical substances. Chlorinated paraffins, including SCCPs, are subject to the provisions of REACH. This includes requirements for registration, risk assessment, and in some cases, authorization for specific uses. The regulation aims to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes for Specific Isomers

The availability of pure, isomer-specific standards is a significant bottleneck in the research of chlorinated paraffins. For 1,1,10,10-tetrachlorodecane, the development of novel synthetic routes is a critical future research direction. Current methods for producing chlorinated alkanes, such as free-radical chlorination of n-alkanes, are often unselective and yield complex mixtures of isomers and congeners, making it challenging to isolate and study a single compound.

Future synthetic strategies are expected to focus on regioselective and stereoselective methods to produce this compound with high purity. One promising avenue is the adaptation of telomerization reactions. The telomerization of ethylene (B1197577) with carbon tetrachloride, for instance, produces a homologous series of α,α,α,ω-tetrachloroalkanes. While this method typically yields compounds with a trichloromethyl group at one end, further research could explore modifications to achieve dichlorination at both terminal carbons of a C10 backbone.

Another approach could involve the stepwise synthesis starting from a C10 precursor with functional groups at the 1 and 10 positions, such as 1,10-decanediol. Chlorination of the terminal diol can be a viable route, although controlling the extent of chlorination to achieve precisely two chlorine atoms at each end requires further refinement. Research into novel catalysts and reaction conditions will be essential to improve the selectivity and yield of such reactions. The synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane has been reported, involving a Wittig olefination followed by chlorination, demonstrating the feasibility of multi-step synthesis for specific tetrachlorinated alkane isomers. nih.gov This underscores the potential for developing similar targeted syntheses for this compound.

| Precursor Compound | Potential Synthetic Strategy | Key Challenges |

| n-Decane | Selective terminal free-radical chlorination | Low regioselectivity, formation of complex isomer mixtures. |

| 1,10-Decanediol | Controlled chlorination of terminal hydroxyl groups | Achieving precise dichlorination at each terminus without over-chlorination. |

| Ethylene & CCl4 | Modified telomerization | Controlling chain length and achieving terminal dichlorination instead of a trichloromethyl group. |

Advanced Mechanistic Studies of Degradation Pathways

Understanding the degradation pathways of this compound is paramount for predicting its environmental persistence and developing effective remediation strategies. Future research will need to employ advanced mechanistic studies to elucidate the specific biotic and abiotic degradation routes.

For biotic degradation, studies on related chlorinated alkanes suggest that terminal chlorination can influence biodegradability. For instance, α,ω-chlorinated compounds have shown higher dehalogenation yields compared to vicinally chlorinated ones. researchgate.net This suggests that this compound might be more susceptible to microbial degradation than other isomers. Future research should focus on identifying specific microorganisms and enzymatic systems capable of degrading this compound. Mechanistic studies would involve identifying key metabolic intermediates and end products to map out the complete degradation pathway. This could involve initial oxidative or reductive dehalogenation steps, followed by the breakdown of the carbon skeleton.

Abiotic degradation pathways, such as photodegradation and thermochemical conversion, also warrant detailed investigation. While chlorinated paraffins generally show poor absorption of UV radiation, indirect photolysis in the presence of photosensitizers can be significant. achemtek.com Research on the photocatalytic degradation of 1,10-dichlorodecane (B1670031) using TiO2 has shown this to be a viable degradation route, suggesting that similar processes could be effective for this compound. nemi.gov Advanced studies could use techniques like laser flash photolysis to identify transient reactive species and elucidate the reaction mechanisms at a molecular level.

| Degradation Type | Potential Key Mechanisms | Research Focus |

| Biotic | Initial dehalogenation by mono- or dioxygenases, followed by β-oxidation. | Isolation and characterization of degrading microbial consortia and enzymes; identification of metabolic intermediates. |

| Abiotic (Photodegradation) | Indirect photolysis via reaction with hydroxyl radicals or other photochemically generated species. | Investigating the role of natural photosensitizers; determining quantum yields and reaction kinetics. |

| Abiotic (Thermochemical) | Dehydrochlorination and carbon chain cleavage at elevated temperatures. | Elucidating reaction pathways and identifying products formed under various thermal conditions. |

Integration of Multi-Omics Approaches in Biodegradation Research

The application of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the biodegradation of complex organic pollutants like this compound. These powerful techniques can provide a system-wide view of the microbial processes involved in its degradation.

Genomics can be used to identify the genetic makeup of microorganisms capable of degrading this compound. By sequencing the genomes of bacteria isolated from contaminated sites, researchers can identify genes encoding for key enzymes such as dehalogenases, oxygenases, and hydrolases that are involved in the degradation pathway.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are actively being expressed by microorganisms in the presence of this compound. This can help to pinpoint the specific enzymes and metabolic pathways that are upregulated in response to the contaminant.

Proteomics , the large-scale study of proteins, can identify the actual proteins being produced by the degrading microorganisms. This provides direct evidence of the enzymatic machinery at work and can help to understand the regulation of the degradation process.

Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. By analyzing the metabolome of a microbial culture exposed to this compound, researchers can identify the metabolic byproducts and intermediates of the degradation pathway, providing crucial clues about the sequence of reactions.

The integration of these multi-omics datasets will allow for the construction of detailed metabolic models for the biodegradation of this compound. This knowledge can then be used to optimize bioremediation strategies, for example, by identifying the rate-limiting steps in the degradation pathway or by designing microbial consortia with enhanced degradation capabilities.

| Omics Approach | Key Information Provided | Application in this compound Research |

| Genomics | Genetic potential for degradation (presence of relevant genes). | Identification of dehalogenase and oxygenase genes in degrading bacteria. |

| Transcriptomics | Gene expression patterns in response to the contaminant. | Determining which degradation pathways are activated in the presence of the compound. |

| Proteomics | The actual protein machinery involved in degradation. | Identifying and quantifying the key enzymes responsible for breaking down the molecule. |

| Metabolomics | Intermediates and byproducts of the degradation pathway. | Elucidating the step-by-step transformation of this compound. |

Innovations in Analytical Standardization and Quantification

A major hurdle in the study of chlorinated paraffins, including this compound, is the lack of analytical standards and robust quantification methods. Future research must focus on innovations in this area to enable accurate and reliable measurements in environmental and biological matrices.

The development of certified reference materials (CRMs) for specific isomers like this compound is a high-priority research need. The synthesis of constitutionally and stereochemically defined standards is essential for the calibration of analytical instruments and the validation of new methods. researchgate.netnih.gov

Advanced analytical techniques are also emerging that can improve the separation and detection of complex CP mixtures. Two-dimensional gas chromatography (GC×GC) offers significantly higher resolving power than conventional GC, which can aid in the separation of individual isomers. uq.edu.au High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) MS, provides high mass accuracy and resolving power, enabling more confident identification and quantification of target compounds, even in complex matrices.

Furthermore, novel ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), are being explored for their potential to provide a more uniform response for different CP congeners, which would simplify quantification. The development of new data analysis workflows, including deconvolution algorithms, will also be crucial for processing the complex data generated by these advanced analytical platforms.

| Analytical Challenge | Emerging Innovation | Potential Impact on this compound Analysis |

| Lack of specific standards | Synthesis of certified reference materials (CRMs) for individual isomers. | Enables accurate quantification and method validation. |

| Co-elution of isomers | Two-dimensional gas chromatography (GC×GC). | Improved separation from other chlorinated paraffin (B1166041) isomers and matrix components. |

| Complex mass spectra | High-resolution mass spectrometry (HRMS). | More confident identification and reduced interferences. |

| Variable instrument response | Novel ionization techniques (e.g., APCI, APPI). | More accurate quantification without the need for a multitude of individual standards. |

Synergistic Computational-Experimental Research Designs

The integration of computational modeling with experimental research offers a powerful synergistic approach to accelerate our understanding of this compound. This paradigm involves using computational methods to predict properties and behaviors, which can then be validated and refined through targeted experiments.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the thermodynamic and kinetic parameters of potential degradation reactions. For example, DFT can be used to calculate the bond dissociation energies of the C-Cl bonds in this compound, providing insights into its susceptibility to different degradation mechanisms. It can also be used to model the reaction pathways of enzymatic degradation, helping to identify the most likely intermediates and transition states.

Molecular docking simulations can be employed to predict how this compound interacts with the active sites of degradative enzymes, such as dehalogenases and oxygenases. This can help to explain the substrate specificity of these enzymes and guide efforts to engineer more efficient biocatalysts for remediation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and environmental fate of this compound based on its molecular structure. These models can be trained on existing data for other chlorinated alkanes and then used to prioritize research efforts and inform risk assessments.

The predictions from these computational models can then be used to design more focused and efficient laboratory experiments. For example, experimental studies can be designed to search for the specific degradation intermediates predicted by DFT calculations or to test the degradation capabilities of enzymes identified through molecular docking. This iterative cycle of computational prediction and experimental validation will be a key feature of future research on this compound.

| Computational Method | Application to this compound | Synergy with Experiments |

| Density Functional Theory (DFT) | Prediction of reaction energetics and degradation pathways. | Guides the search for and identification of experimental degradation products. |

| Molecular Docking | Modeling of enzyme-substrate interactions. | Helps to select and engineer enzymes for enhanced biodegradation in laboratory studies. |

| QSAR Modeling | Prediction of toxicity and environmental properties. | Prioritizes experimental testing and informs risk assessment frameworks. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。